Carindacillin
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Overview
Description
Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed under the brand name Geocillin . It was primarily used to treat prostatitis and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carindacillin is synthesized from carbenicillin by esterification with indanyl. The process involves the reaction of carbenicillin with indanyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as the sodium salt, which is more stable and easier to handle .
Chemical Reactions Analysis
Types of Reactions: Carindacillin undergoes hydrolysis to form carbenicillin, which then participates in various chemical reactions typical of penicillin antibiotics. These reactions include:
Oxidation: Carbenicillin can be oxidized to form carbenicillin sulfone.
Reduction: Reduction of carbenicillin can lead to the formation of carbenicillin alcohol.
Substitution: Carbenicillin can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Carbenicillin.
Oxidation: Carbenicillin sulfone.
Reduction: Carbenicillin alcohol.
Scientific Research Applications
Carindacillin has been extensively studied for its antimicrobial properties. It is used in the treatment of infections caused by susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus species . In addition to its medical applications, this compound has been used in research to study the mechanisms of bacterial resistance and the development of new antibiotics .
Mechanism of Action
Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. After oral administration, this compound is hydrolyzed into carbenicillin, which binds to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The primary molecular targets are the penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Carindacillin belongs to the β-lactam class of antibiotics, specifically the carboxypenicillins. Similar compounds include:
Carbenicillin: The active form of this compound, used parenterally.
Ticarcillin: Another carboxypenicillin with similar antibacterial activity.
Carfecillin: A phenyl ester of carbenicillin, also hydrolyzed to carbenicillin in the body.
Uniqueness: this compound’s uniqueness lies in its oral bioavailability, which allows for easier administration compared to carbenicillin, which must be administered parenterally. This makes this compound a more convenient option for outpatient treatment of bacterial infections .
Properties
CAS No. |
35531-88-5 |
---|---|
Molecular Formula |
C26H26N2O6S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |
InChI Key |
JIRBAUWICKGBFE-MNRDOXJOSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
35531-88-5 | |
Synonyms |
carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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